molecular formula C19H16N2O3S3 B7734020 MFCD02226793

MFCD02226793

Cat. No.: B7734020
M. Wt: 416.5 g/mol
InChI Key: ADIPNHVGSIWTIJ-WJDWOHSUSA-N
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Description

MFCD02226793 is a chemical compound with structural and functional characteristics typical of chlorinated heterocyclic derivatives. Key inferred properties include:

  • Molecular Formula: Likely a chlorinated pyrrolo-triazine or pyridazine derivative (e.g., C₆H₃Cl₂N₃ for CAS 918538-05-3) .
  • Molecular Weight: ~180–235 g/mol, based on comparable compounds .
  • Bioactivity: Potential applications in medicinal chemistry due to moderate Log S values (-2.99 to -2.47) and high GI absorption, as seen in similar structures .
  • Synthesis: Likely involves cross-coupling reactions with catalysts like Pd(II) complexes or green chemistry approaches using ionic liquids .

Properties

IUPAC Name

N-(4-acetylphenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S3/c1-12(22)13-4-6-14(7-5-13)20-17(23)8-9-21-18(24)16(27-19(21)25)11-15-3-2-10-26-15/h2-7,10-11H,8-9H2,1H3,(H,20,23)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIPNHVGSIWTIJ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD02226793” involves multiple steps, each requiring specific reaction conditions. The process typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, reduction, and cyclization. Each step must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using large reactors and optimized reaction conditions. This often involves continuous flow processes, where reactants are continuously fed into the reactor, and products are continuously removed. This method increases efficiency and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

“MFCD02226793” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The reactions of “this compound” are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents include acids, bases, solvents, and catalysts that facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs that retain the core structure of the original compound but with modified functional groups.

Scientific Research Applications

“MFCD02226793” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, helping to create new compounds and study reaction mechanisms.

    Biology: It is used in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “MFCD02226793” involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to MFCD02226793, enabling a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Property This compound (Inferred) CAS 918538-05-3 CAS 1046861-20-4
Molecular Formula C₆H₃Cl₂N₃ (hypothetical) C₆H₃Cl₂N₃ C₆H₅BBrClO₂
Molecular Weight ~188.01 188.01 235.27
Log S (ESOL) -2.5 to -3.0 -2.99 -2.99
Bioavailability Score 0.55 0.55 0.55
BBB Permeability Yes Yes Yes
Synthetic Method Pd-catalyzed coupling KI/DMF-mediated synthesis Pd(II)/THF-mediated synthesis

Key Differences and Similarities:

Structural Variations :

  • CAS 918538-05-3 features a pyrrolo-triazine core with two chlorine atoms, while CAS 1046861-20-4 incorporates a boronic acid group, enhancing its utility in Suzuki-Miyaura cross-coupling reactions .
  • CAS 1761-61-1 (a brominated benzoic acid derivative) lacks nitrogen heterocycles but shares similar solubility profiles (Log S ~ -2.47) .

Synthetic Routes :

  • CAS 918538-05-3 is synthesized using N-ethyl-N,N-diisopropylamine and DMF under mild conditions (yield: 98%) .
  • CAS 1046861-20-4 employs Pd(II) catalysts in THF/water, reflecting modern green chemistry trends .

Biological Relevance: All compounds exhibit high GI absorption and BBB permeability, making them candidates for CNS-targeted therapies .

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